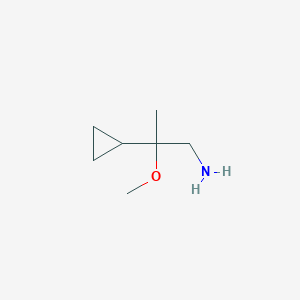

2-Cyclopropyl-2-methoxy-propylamine

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “2-Cyclopropyl-2-methoxy-propylamine” were not found, there are general methods for synthesizing cyclopropylamines. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the synthesis of cyclopropylamine with phase transfer catalysis .

Molecular Structure Analysis

The molecular weight of “2-Cyclopropyl-2-methoxy-propylamine” is 143.23 g/mol. The compound has a density of 0.924 g/mL at 25°C. The boiling point of the compound is 156°C.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Cyclopropyl-2-methoxy-propylamine” were not found, cyclopropylamines in general can participate in various chemical reactions. For example, they can undergo catalytic protodeboronation .

Physical And Chemical Properties Analysis

“2-Cyclopropyl-2-methoxy-propylamine” is a colorless to yellow liquid. It has a molecular weight of 143.23 g/mol and a density of 0.924 g/mL at 25°C. The boiling point of the compound is 156°C, and it has a refractive index of 1.4547 (20°C).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cyclopropylamine in Neurotransmitter Analogs : The Kulinkovich reaction, a Ti(IV)-mediated cyclopropanation, has been used to synthesize substituted 2-phenylcyclopropylamines and analogs of neurotransmitters like histamine and tryptamine. This highlights the role of cyclopropylamine derivatives in mimicking neurotransmitter activity and potentially inhibiting monoamine oxidase (Faler & Joullié, 2007).

Chemoenzymatic Synthesis of Analogues : An efficient chemo-enzymatic route has been developed for the synthesis of (S)-1-cyclopropyl-2-methoxyethanamine, a key intermediate for creating certain receptor antagonists, showcasing the versatility of cyclopropylamine derivatives in medicinal chemistry (Parker et al., 2012).

Formation of Cyclopropylamines : A mild, one-step method has been described for cyclopropylating amines, including the creation of mono- and dicyclopropylamines, demonstrating the accessibility of cyclopropylamine derivatives for various chemical applications (Gillaspy et al., 1995).

Mechanism-Based Inhibition Studies

- Inhibition of Monoamine Oxidases : Cyclopropylamines, including those with a methoxy substituent at the 2-position of the cyclopropyl ring, are investigated as mechanism-based inhibitors of monoamine oxidases (MAO) for the treatment of depression and cancer. This illustrates the biochemical significance of cyclopropylamine derivatives in designing therapeutic agents (Malcomson et al., 2015).

Analytical and Bioanalytical Applications

- Characterization of Arylcyclohexylamines : The study of the synthesis and analytical characterization of arylcyclohexylamines, including their determination in biological matrices like blood, urine, and vitreous humor, has been conducted. This showcases the application of cyclopropylamine derivatives in forensic toxicology and drug testing (De Paoli et al., 2013).

Pharmaceutical Research

- Novel Anesthetics Development : Cyclopropyl-methoxycarbonyl metomidate, a derivative of cyclopropylamine, has been studied for its potential as a novel anesthetic, indicating the application of cyclopropylamine derivatives in the development of new pharmacological agents (Campagna et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopropyl-2-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(5-8,9-2)6-3-4-6/h6H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAIVYMIFIKNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methoxy-propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

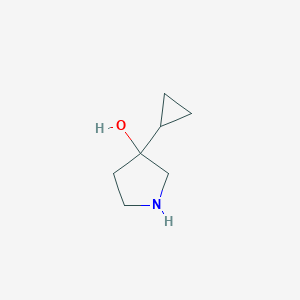

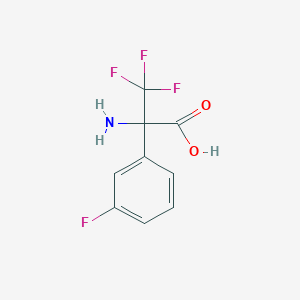

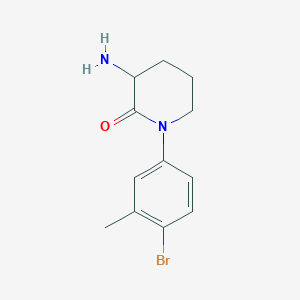

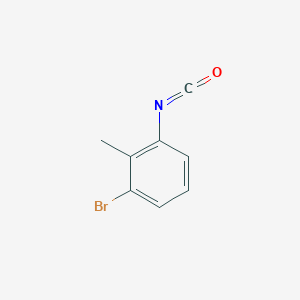

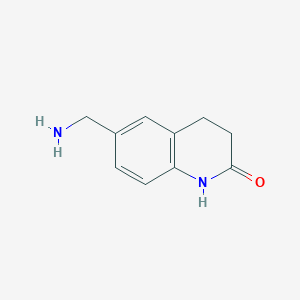

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)

![7-Benzyl-1-oxa-3,7-diaza-spiro[4.5]decan-2-one](/img/structure/B1528774.png)

![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528779.png)

![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)